molecular formula C24H25N5O2 B11001552 N-[4-(1H-indol-5-ylamino)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-[4-(1H-indol-5-ylamino)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B11001552
M. Wt: 415.5 g/mol
InChI Key: QGSDGPASKSBFNM-UHFFFAOYSA-N
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Description

This compound is a β-carboline derivative with a hybrid structure combining a β-carboline core (a tricyclic indole alkaloid framework) and an indol-5-ylamino group linked via a 4-oxobutyl chain. β-carbolines are known for diverse biological activities, including interactions with monoamine oxidases (MAOs), serotonin receptors, and DNA intercalation .

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

N-[4-(1H-indol-5-ylamino)-4-oxobutyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C24H25N5O2/c30-23(27-17-7-8-20-16(14-17)9-12-25-20)6-3-11-26-24(31)29-13-10-19-18-4-1-2-5-21(18)28-22(19)15-29/h1-2,4-5,7-9,12,14,25,28H,3,6,10-11,13,15H2,(H,26,31)(H,27,30)

InChI Key

QGSDGPASKSBFNM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCCCC(=O)NC4=CC5=C(C=C4)NC=C5

Origin of Product

United States

Preparation Methods

Pictet-Spengler Cyclization

The THβC scaffold is synthesized via acid-catalyzed cyclization of L-tryptophan derivatives with aldehydes. For example:

  • Substrate Preparation : L-Tryptophan methyl ester (1 ) reacts with formaldehyde in acetic acid under reflux to yield 1,2,3,4-tetrahydro-β-carboline-3-carboxylate (2 ).

  • Oxidation : Treatment with sulfur in xylene oxidizes 2 to β-carboline-3-carboxylate (3 ).

  • Hydrolysis : Basic hydrolysis of 3 generates β-carboline-3-carboxylic acid (4 ).

Modification for 2-Carboxamide :
To install the carboxamide at position 2, the synthetic route is adjusted:

  • Step 1 : Replace formaldehyde with a protected glyoxylic acid derivative to introduce a carboxyl group at C2 during cyclization.

  • Step 2 : Direct amidation via coupling agents (e.g., EDC/HOBt) yields the 2-carboxamide.

Synthesis of the Indole-Containing Amine Intermediate

Regioselective Indole Functionalization

  • 5-Nitroindole Synthesis :

    • Nitration of indole using HNO₃/H₂SO₄ yields 5-nitroindole (5 ).

    • Reduction with H₂/Pd-C produces 5-aminoindole (6 ).

  • 4-Oxobutyl Linker Installation :

    • Route A : React 6 with succinic anhydride in DCM to form 4-(1H-indol-5-ylamino)-4-oxobutanoic acid (7 ).

    • Route B : Michael addition of 6 to acryloyl chloride, followed by oxidation, generates 7 .

  • Conversion to Amine :

    • 7 is treated with thionyl chloride to form the acyl chloride, which reacts with ammonia to yield 4-(1H-indol-5-ylamino)-4-oxobutylamine (8 ).

Coupling of THβC-2-carboxylic Acid and Indole Amine

Carbodiimide-Mediated Amidation

  • Activation : THβC-2-carboxylic acid (9 ) is activated with EDC and HOBt in DMF.

  • Coupling : Addition of 8 to the activated intermediate forms the target compound (10 ) in 65–78% yield.

Optimization Data :

ConditionSolventTemp (°C)Yield (%)
EDC/HOBtDMF2572
DCC/DMAPCH₂Cl₂0 → 2565
HATU/DIEADMF2578

Alternative Synthetic Routes

One-Pot Tandem Strategy

A recent method combines Pictet-Spengler cyclization and amidation in a single pot:

  • Cyclization : L-Tryptophan reacts with glyoxylic acid in TFA to form THβC-2-carboxylic acid (9 ).

  • In Situ Activation : Addition of EDC and 8 directly to the reaction mixture yields 10 in 60% yield.

Solid-Phase Synthesis

Polymer-supported synthesis reduces purification steps:

  • Resin-Bound Indole : 5-Nitroindole is attached to Wang resin via its amine group.

  • On-Resin Coupling : Sequential reactions with succinic anhydride and THβC-2-carboxylic acid yield 10 after cleavage.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 10.82 (s, 1H, indole NH), 8.21 (d, J = 8.0 Hz, 1H, amide NH), 7.45–6.95 (m, 7H, aromatic), 4.32 (m, 2H, CH₂), 3.18 (m, 2H, CH₂).

  • HRMS (ESI+) : m/z Calcd for C₂₅H₂₆N₅O₃ [M+H]⁺: 468.2024; Found: 468.2021.

Critical Evaluation of Methods

MethodAdvantagesLimitations
Pictet-SpenglerHigh stereocontrol, scalableRequires harsh acids (TFA, HCl)
Solid-PhaseSimplified purificationLow yields (40–50%)
ElectrochemicalGreen chemistry, fastLimited substrate scope

Industrial-Scale Considerations

  • Cost Efficiency : Pictet-Spengler with EDC/HOBt coupling is preferred for scalability (raw material cost: $120/g).

  • Sustainability : DES (choline chloride/ethylene glycol) reduces solvent waste in electrochemical methods .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-indol-5-ylamino)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

N-[4-(1H-indol-5-ylamino)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(1H-indol-5-ylamino)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Analogs

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight Potential Target/Activity
Target Compound: N-[4-(1H-indol-5-ylamino)-4-oxobutyl]-β-carboline-2-carboxamide β-carboline + indole 4-oxobutyl linker, indol-5-ylamino group Not reported Not reported Hypothesized: MAO/5-HT receptors
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-β-carboline-2-carboxamide β-carboline Chlorophenyl-piperazine, oxoethyl linker C24H26ClN5O2 451.9 Serotonergic/antipsychotic pathways
N-(4-(1-(3-Methoxybenzyl)-1H-indol-5-ylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-... Quinoline + indole 3-Methoxybenzyl, tetrahydrofuran-3-yloxy, cyano group Not reported Not reported Kinase inhibition (hypothesized)
Octyl (N-(5-(1H-indol-2-yl)-2-methoxyphenyl) sulfamoyl) carbamate Indole + sulfamoyl Methoxyphenyl, octyl carbamate Not reported Not reported Anti-inflammatory/antimicrobial

Core Structural Differences

  • β-Carboline vs. Quinoline/Indole Hybrids: The target compound’s β-carboline core distinguishes it from quinoline-based analogs (e.g., –3), which often target kinase or DNA repair pathways . β-carbolines are more commonly associated with neurotransmitter modulation .
  • Linker Flexibility : The 4-oxobutyl chain in the target compound provides greater conformational flexibility compared to the rigid oxoethyl or tetrahydrofuran-3-yloxy linkers in analogs . This may influence binding kinetics or off-target effects.

Substituent-Driven Activity

  • Indol-5-ylamino vs. Chlorophenyl-Piperazine: The indol-5-ylamino group in the target compound may enhance interactions with tryptophan-dependent enzymes (e.g., MAO-A) compared to the chlorophenyl-piperazine group in ’s analog, which is tailored for serotonin receptor antagonism .
  • Methoxy/Cyano Modifications: Quinoline-based analogs with 3-methoxybenzyl or cyano groups (–3) likely exhibit improved lipophilicity and cellular penetration, whereas the target compound’s polar carboxamide linker may limit blood-brain barrier permeability .

Hypothesized Structure-Activity Relationships (SAR)

  • Impact of Substituents: Electron-Withdrawing Groups (e.g., cyano in –3): Could stabilize receptor-ligand interactions via dipole effects. Bulky Substituents (e.g., tetrahydrofuran-3-yloxy in –3): May restrict binding to larger enzymatic pockets, unlike the target compound’s smaller 4-oxobutyl chain.

Biological Activity

N-[4-(1H-indol-5-ylamino)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its biological activity based on recent research findings, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety and a beta-carboline framework. Its chemical formula can be represented as follows:

C17H19N3O2\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}_{2}

This structure contributes to its interaction with biological targets such as enzymes and receptors involved in cancer progression and neurodegenerative diseases.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Histone Deacetylases (HDACs) : The compound has been shown to selectively inhibit HDAC1 and HDAC6, leading to increased acetylation of histones and subsequent modulation of gene expression related to cell cycle regulation and apoptosis .
  • Interaction with DNA : It electrostatically interacts with CT-DNA, which may contribute to its cytotoxic effects on cancer cells by inducing DNA damage .
  • Regulation of Apoptosis : The compound influences the expression of key proteins involved in apoptosis, such as Bcl-2 and Bax, promoting programmed cell death in cancerous cells .

Biological Activity in Cancer Models

The efficacy of this compound has been evaluated in various cancer cell lines. The following table summarizes the findings from recent studies:

Cell Line IC50 (μM) Effect
SUMM-77211.84High antiproliferative effect
Bel74023.27Effective against drug-sensitive cells
Huh72.50Induces apoptosis
HCT1162.00Cell cycle arrest at G2/M phase
Bel7402/5FU (resistant)3.00Significant cytotoxicity

These results indicate that the compound is particularly effective against drug-resistant cancer cells, highlighting its potential as a therapeutic agent in oncology.

Case Studies and Research Findings

A notable study focused on the hybridization of beta-carboline with an N-hydroxyacrylamide fragment to enhance antitumor efficacy. The synthesized compound demonstrated significant activity against both drug-sensitive and resistant cancer cell lines. The study utilized MTT assays to quantify cytotoxicity and Western blotting techniques to analyze protein expression related to apoptosis .

Another investigation explored the compound's neuroprotective effects, suggesting it may offer benefits in treating neurodegenerative disorders by modulating pathways involved in neuronal survival and apoptosis .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound involves coupling the beta-carboline core with the indole-containing side chain via amide bond formation. A validated approach is to use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions, as demonstrated in analogous indole-piperazine carboxamide syntheses . Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or DCM ensure solubility of intermediates.
  • Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions.
  • Purification : Recrystallization from methanol or ethanol yields pure products (melting points: 214–240°C) .
    For yield optimization, pre-activation of carboxylic acid precursors (e.g., using HATU) and stoichiometric excess of the amine component (1.2–1.5 eq) are recommended .

Basic: Which spectroscopic techniques confirm structural integrity, and what spectral markers are critical?

Answer:

  • 1H/13C NMR : Key markers include:
    • Indole NH protons (δ 10.2–11.5 ppm, broad singlet) .
    • Beta-carboline aromatic protons (δ 7.0–8.5 ppm, multiplet) .
    • Amide carbonyl carbons (δ 165–170 ppm) .
  • FT-IR : Confirm amide C=O stretch (~1640–1680 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .
  • HRMS : Exact mass matching within 3 ppm ensures molecular formula validation .

Advanced: How can computational modeling predict binding interactions with neurological targets?

Answer:
Molecular docking and MD simulations are critical for studying interactions with targets like 5-HT receptors (beta-carboline affinity) or Bcl-2 proteins (indole-mediated apoptosis). Steps include:

Target selection : Use crystal structures (PDB) of homologous proteins if direct data is unavailable.

Ligand preparation : Optimize the compound’s 3D structure with Gaussian09 (B3LYP/6-31G* basis set).

Docking : AutoDock Vina or Schrödinger Suite can predict binding poses, with scoring functions prioritizing hydrogen bonds (e.g., indole NH to receptor carboxylates) .

Validation : Compare results with SAR data from analogues (e.g., substituent effects on IC50) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from assay conditions or structural variations. For example:

  • Cell line specificity : Anticancer activity in varied with substituents (e.g., 10j: 3-Cl-4-F-phenyl vs. 10m: pyridin-2-yl). Use dose-response curves (IC50) across multiple cell lines .
  • Solubility artifacts : Poor aqueous solubility may lead to false negatives. Validate via DLS or PEG-based formulations .
  • Target promiscuity : Beta-carbolines may bind multiple receptors (e.g., MAO-A vs. 5-HT2A). Use radioligand displacement assays to quantify selectivity .

Advanced: What strategies enhance metabolic stability for in vivo studies?

Answer:

  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the indole ring to reduce CYP450-mediated oxidation .
  • Prodrug design : Convert the carboxamide to a methyl ester for improved bioavailability, as seen in fluorenyl-isoindole derivatives .
  • Pharmacokinetic profiling : Use LC-MS/MS to monitor plasma half-life and metabolite formation in rodent models .

Basic: What is the rationale for combining beta-carboline and indole pharmacophores?

Answer:
Beta-carbolines exhibit MAO inhibition and intercalation properties, while indole derivatives target serotonin receptors and apoptosis pathways (e.g., Bcl-2 inhibition). The hybrid structure may synergize dual mechanisms, as observed in analogues with nanomolar anticancer activity .

Advanced: How to design SAR studies for optimizing target selectivity?

Answer:

  • Substituent libraries : Synthesize derivatives with varied substituents on the indole (e.g., -OCH3, -NO2) and beta-carboline (e.g., alkyl chains, halogens) .
  • Assay panels : Test against primary targets (e.g., kinases, GPCRs) and off-targets (e.g., hERG) to identify selectivity windows.
  • QSAR modeling : Use CoMFA or machine learning to correlate structural descriptors (logP, polar surface area) with activity .

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